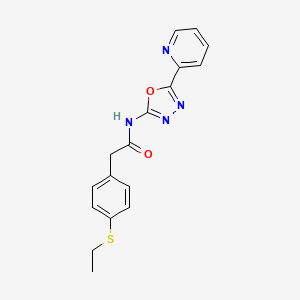

![molecular formula C19H17FN2O3S B2631562 N1-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-N2-(4-氟苄基)草酰胺 CAS No. 2097920-01-7](/img/structure/B2631562.png)

N1-(2-(苯并[b]噻吩-3-基)-2-羟乙基)-N2-(4-氟苄基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

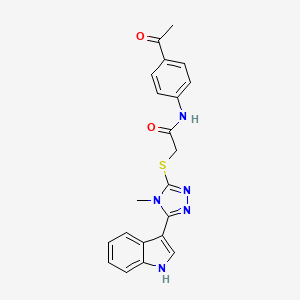

“N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . It has been reported to possess a wide range of therapeutic properties and shows interesting applications in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves various steps. For instance, the synthesis of benzo[b]thiophene-2-carboxylic acid involves the reaction of K2CO3 with a compound in DMF, followed by the addition of methyl thioglycolate . In another step, a mixture of a compound and LiOH is dissolved in THF and water . The reaction mixture is then acidified with conc. HCl to obtain the desired product .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be analyzed using various spectroscopic techniques. For example, 1H NMR, H–H Cosy, 13C NMR, DEPT-135, HR-MS, TGA-DTG, DSC, IR, and UV spectral data can be used for complete spectral characterization .Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives are quite diverse. For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been reported . This involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be determined using various techniques. For instance, the molecular mass, density, and melting point can be determined . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

- Specifically, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E), 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene (12L), and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12J) exhibited high antibacterial activity against Staphylococcus aureus .

- Additionally, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12K) showed potential as antifungal agents .

- Their TEAC (Trolox Equivalent Antioxidant Capacity) values exceeded that of the universally accepted reference compound, trolox .

- Notably, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) displayed micromolar affinity toward 5-HT1A sites .

- Benzo[b]thiophen-3-ol derivatives have been investigated as inhibitors of human carbonic anhydrase II (hCA II) .

- While not directly related to biological applications, deep-red phosphorescent iridium(III) complexes containing benzo[b]thiophene ligands have been studied .

Antimicrobial Properties

Antioxidant Capacity

Serotoninergic Receptor Affinity

Inhibition of Human Carbonic Anhydrase II

Phosphorescent Properties

Drug Discovery and Development

作用机制

Target of Action

Similar compounds with a benzo[b]thiophene structure have been shown to have affinity towards 5-ht1a serotonin receptors .

Mode of Action

It can be inferred that the compound may interact with its targets, potentially the 5-ht1a serotonin receptors, leading to changes in the receptor’s activity .

Biochemical Pathways

If the compound does indeed target 5-ht1a serotonin receptors, it could potentially affect serotonin signaling pathways .

Result of Action

If the compound does indeed target 5-ht1a serotonin receptors, it could potentially modulate serotonin signaling, which could have various downstream effects depending on the specific context .

未来方向

The future directions in the research of benzo[b]thiophene derivatives could involve the design and discovery of new drug molecules that offer some of the greatest hopes for success in the present and future epoch . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S/c20-13-7-5-12(6-8-13)9-21-18(24)19(25)22-10-16(23)15-11-26-17-4-2-1-3-14(15)17/h1-8,11,16,23H,9-10H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQUHUHRSWKOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2631481.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631489.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3-dimethylphenyl)amino]acetamide](/img/structure/B2631491.png)

![N-(2-methylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2631493.png)